molecular formula C17H15N3O2S B5716835 9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5716835
M. Wt: 325.4 g/mol
InChI Key: AQTIYXYJCBGIHZ-UHFFFAOYSA-N
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Description

9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core fused with a pyrrolo ring, and it is substituted with a thiophen-2-ylmethyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been identified as a potential dual inhibitor of COX-2 and sEH enzymes This suggests that it may interact with these enzymes, potentially influencing their activity

Molecular Mechanism

Its potential role as a dual inhibitor of COX-2 and sEH enzymes suggests that it may exert its effects at the molecular level through binding interactions with these enzymes . This could potentially result in enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a quinazoline derivative with a thiophen-2-ylmethyl amine under specific conditions. The reaction is often catalyzed by a Lewis acid such as ytterbium(III) triflate and conducted under microwave-dielectric heating to enhance yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-oxo-N-(thiophen-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide apart is its unique combination of a quinazoline core with a thiophene ring, providing a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

9-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(18-10-12-3-2-8-23-12)11-5-6-13-14(9-11)19-15-4-1-7-20(15)17(13)22/h2-3,5-6,8-9H,1,4,7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIYXYJCBGIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CS4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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